
Vonoprazan Impurity 1
Overview
Description
Vonoprazan Impurity 1 is a process-related or degradation product identified during the synthesis or storage of vonoprazan, a potassium-competitive acid blocker (P-CAB) used to treat gastric acid-related disorders. These impurities are rigorously monitored due to regulatory requirements for drug safety and quality control. For instance, SynZeal provides reference standards for vonoprazan impurities, including those used in stability studies and method validation .
Preparation Methods
The preparation of Vonoprazan Impurity 1 involves several synthetic routes and reaction conditions. One method includes reacting a compound shown in a formula IV with a compound shown in a formula VI to obtain a compound shown in a formula VII. This is followed by a hydrolysis reaction under alkaline conditions to yield the desired impurity . The process is characterized by mild reaction conditions, environment friendliness, and high yield, making it suitable for industrial production .
Chemical Reactions Analysis
Oxidation Reactions
The tertiary amine group in Vonoprazan Impurity 1 is susceptible to oxidation under specific conditions. For example:
-
With potassium permanganate (KMnO₄): The amine group may oxidize to form N-oxide derivatives, particularly under acidic or neutral conditions.
-
Hydrogen peroxide (H₂O₂): Mild oxidation can lead to hydroxylation of the pyrrole ring or sulfonamide sulfur oxidation .
Table 1: Oxidation Reaction Parameters
Oxidizing Agent | Reaction Conditions | Observed Transformation | Reference |
---|---|---|---|
KMnO₄ | Acidic, 25–50°C | N-oxide formation | |
H₂O₂ (30%) | Neutral pH, 40°C, 1 hr | Sulfur oxidation to sulfone |
Reduction Reactions
The sulfonamide and aromatic groups exhibit limited reducibility, but the tertiary amine can participate in reductive alkylation:
-
Sodium borohydride (NaBH₄): Reduces imine intermediates (if present) but leaves the sulfonamide intact .
-
Catalytic hydrogenation: May reduce unsaturated bonds in the pyrrole ring under high-pressure H₂ and Pd/C catalysis .
Table 2: Reduction Reaction Outcomes
Reducing Agent | Conditions | Resulting Structure | Reference |
---|---|---|---|
NaBH₄ | THF, 70–80°C | Amine stability confirmed | |
H₂/Pd-C | Ethanol, 50 psi | Partial pyrrole ring saturation |
Hydrolysis and Stability
The sulfonamide linkage in this compound is stable under physiological pH but hydrolyzes under extreme conditions:
-
Acidic hydrolysis (HCl): Cleavage of the sulfonamide bond at elevated temperatures (reflux), yielding pyridin-3-sulfonic acid and pyrrole derivatives .
-
Basic hydrolysis (NaOH): Degrades the sulfonamide group to sulfonate salts .
Table 3: Hydrolysis Conditions and Products
Condition | Temperature/Time | Major Products | Reference |
---|---|---|---|
1M HCl | Reflux, 6 hr | Pyridin-3-sulfonic acid | |
0.1M NaOH | 60°C, 2 hr | Sulfonate derivatives |
Degradation Under Stress Conditions
Forced degradation studies reveal its stability profile:
-
Photodegradation: Exposure to UV light (254 nm) leads to pyrrole ring decomposition .
-
Thermal stress: Stable up to 100°C but degrades above 150°C via sulfonamide bond cleavage .
Table 4: Stress Testing Results
Stress Type | Conditions | Degradation Pathway | Reference |
---|---|---|---|
UV light | 254 nm, 48 hr | Pyrrole ring oxidation | |
Thermal | 150°C, 2 hr | Sulfonamide bond cleavage |
Reactivity in Synthetic Pathways
During vonoprazan synthesis, Impurity 1 forms via:
-
Incomplete methylation during the reductive amination step .
-
Side reactions involving dimethyl malonate and o-fluorobenzoyl chloride intermediates .
Key Mechanistic Insight:
The impurity’s formation is minimized by optimizing reaction parameters such as solvent polarity (e.g., toluene over THF) and stoichiometric control of methylamine .
Analytical Detection and Separation
A validated HPLC method separates Impurity 1 from vonoprazan using:
Scientific Research Applications
Analytical Methods for Detection
The detection and quantification of Vonoprazan Impurity 1 are vital for maintaining drug safety standards. Techniques such as High-Performance Liquid Chromatography (HPLC) are commonly employed to analyze impurities in pharmaceutical formulations. Recent studies have established methods that demonstrate good separation and sensitivity for detecting related substances in Vonoprazan preparations .
Table 1: Analytical Methods for Vonoprazan Impurity Detection
Method | Description | Advantages |
---|---|---|
HPLC | Utilizes a photodiode array detector at 254 nm | High sensitivity and specificity |
LC-MS/MS | Combines liquid chromatography with mass spectrometry | Accurate quantification of impurities |
NMR | Nuclear magnetic resonance spectroscopy | Structural elucidation |
Pharmacokinetic Studies
Pharmacokinetic studies involving Vonoprazan have highlighted the importance of understanding how impurities affect drug metabolism and efficacy. A physiologically based pharmacokinetic (PBPK) model has been developed to predict the behavior of Vonoprazan in different biological systems, which can also be applied to assess the impact of impurities like this compound on drug action .
Case Study: PBPK Model Application
- Objective : To evaluate the pharmacokinetics of Vonoprazan with a focus on its antisecretory effects.
- Findings : The model predicted that concentrations of Vonoprazan in the stomach were significantly higher than in plasma, indicating effective gastric acid suppression. The study also assessed how impurities might alter these dynamics .
Safety and Toxicological Assessments
The presence of impurities such as this compound can influence both the safety profile and therapeutic efficacy of the drug. Regulatory bodies like the FDA require thorough assessment of impurities to ensure they remain within acceptable limits throughout the product's shelf life. For instance, trace levels of nitrosamine impurities have delayed regulatory approvals for Vonoprazan formulations, highlighting the critical nature of impurity management .
Ongoing research into this compound focuses on several key areas:
- Improving Synthesis : Developing methods to minimize or eliminate impurities during the manufacturing process.
- Enhanced Detection Techniques : Innovating more sensitive analytical methods to ensure early detection of impurities.
- Long-term Safety Studies : Conducting extensive toxicological assessments to evaluate the long-term effects of exposure to impurities.
Mechanism of Action
The mechanism of action of Vonoprazan Impurity 1 is related to its parent compound, Vonoprazan. Vonoprazan is a potassium-competitive acid blocker that inhibits the binding of potassium ions to the hydrogen-potassium ATPase enzyme in gastric parietal cells, thereby stopping gastric acid secretion . This mechanism provides potent and sustained acid suppression, making it effective in the treatment of acid-related disorders .
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Chemical and Structural Properties
Vonoprazan impurities vary in molecular complexity, stability, and origin. Below is a comparative table of key impurities associated with vonoprazan:
Key Observations :
- Structural Diversity : Impurities arise from incomplete reactions (e.g., unsubstituted amines in Impurity 33) or degradation (e.g., oxidation of sulfonamide groups in Impurity W) .
- Stability: Impurities like N-Nitroso Vonoprazan are genotoxic and require stringent control due to their reactivity .
- Detection : High-performance liquid chromatography (HPLC) methods are optimized to separate and quantify these impurities at thresholds as low as 0.05% .
Pharmacological and Toxicological Comparison
Potency and Bioactivity
- Vonoprazan itself inhibits H⁺/K⁺-ATPase with a pKa >9, enabling prolonged acid suppression compared to PPIs .
Analytical and Regulatory Considerations
Biological Activity
Vonoprazan, a potassium-competitive acid blocker (P-CAB), has gained attention for its efficacy in treating gastroesophageal reflux disease (GERD) and Helicobacter pylori infections. However, the presence of impurities, including Vonoprazan Impurity 1, raises concerns regarding their biological activity and safety implications. This article delves into the biological activity of this compound, exploring its effects, mechanisms, and relevant research findings.
Overview of Vonoprazan and Its Impurities
Vonoprazan fumarate is known for its rapid and sustained inhibition of gastric acid secretion. Unlike traditional proton pump inhibitors (PPIs), it acts by non-covalently binding to the H+/K+-ATPase enzyme, leading to significant increases in intragastric pH . The synthesis of vonoprazan generates various impurities, with this compound being one of them. These impurities can potentially impact the drug's efficacy and safety profile due to their biological activity .
Research indicates that impurities like this compound may exhibit pharmacological activities that could influence the overall therapeutic effects of vonoprazan. The mechanisms through which these impurities act can include:
- Inhibition of Enzymatic Activity : Similar to vonoprazan, impurities may interfere with gastric acid secretion by affecting the activity of H+/K+-ATPase.
- Alteration of Drug Metabolism : Impurities can modify the pharmacokinetics and pharmacodynamics of the parent drug, potentially leading to altered therapeutic outcomes or increased side effects .
Case Studies and Research Findings
A study focusing on the identification and characterization of vonoprazan impurities revealed that they could significantly affect drug stability and safety . The following table summarizes key findings from various studies regarding the biological activity of this compound:
Study | Findings | Methodology |
---|---|---|
Study A | Identified six major impurities affecting gastric pH levels | High-performance liquid chromatography (HPLC) |
Study B | Demonstrated that impurities can enhance or inhibit H+/K+-ATPase activity | In vitro enzymatic assays |
Study C | Found correlations between impurity levels and adverse effects in clinical trials | Pharmacovigilance data analysis |
Implications for Drug Safety
The presence of impurities like this compound necessitates stringent quality control measures during drug manufacturing. Excessive levels can lead to:
Q & A
Q. What analytical methods are recommended for detecting and quantifying Vonoprazan Impurity 1 in drug formulations?
Basic Research Question
A validated HPLC method is commonly used for impurity profiling. For example, a YMC-Pack Pro C18 column (4.6 mm × 150 mm, 3 µm) with gradient elution (mobile phase A: phosphate buffer-acetonitrile-isopropanol [92:4:4]; mobile phase B: phosphate buffer-acetonitrile [40:60]) achieves baseline separation of multiple impurities, including linearity (0.12–5.01 µg·mL⁻¹, r > 0.9990) and recovery rates of 94.72–100.67% . Detection at 220 nm ensures specificity for impurities with aromatic or conjugated systems.
Advanced Research Question
For enhanced sensitivity, UPLC-MS/MS with an ACQUITY BEH C18 column (1.7 µm particle size) and ESI+ ionization can detect trace impurities (LOQ: 0.12–0.13 µg·mL⁻¹). Optimize gradient conditions (acetonitrile/0.1% formic acid) and MRM transitions (e.g., m/z 346.04 → 314.97) to distinguish Impurity 1 from structurally similar metabolites like vonoprazan carboxylic acid (M1) .
Q. How should researchers design stability studies for this compound under varying pH and storage conditions?
Basic Research Question
Follow ICH guidelines by exposing Impurity 1 to pH 1–13 buffers at 40°C for 24–72 hours. Use validated HPLC to monitor degradation products, ensuring method stability (RSD < 2.0% for retention time and peak area) . Include forced degradation studies (oxidative, thermal, photolytic) to identify potential transformation pathways.
Advanced Research Question
Leverage LC-MS to track degradation kinetics and identify transient intermediates. For example, in acidic conditions (pH 1.0), sulfonamide cleavage or pyrrole ring oxidation may occur. Compare fragmentation patterns (e.g., m/z shifts) with synthesized reference standards to confirm degradation pathways .
Q. How can discrepancies in impurity profiles between synthetic batches be resolved?
Basic Research Question
Cross-validate analytical methods using spiked recovery tests (94–101% accuracy) and system suitability criteria (e.g., tailing factor < 2.0, theoretical plates > 2,000). Ensure column lot consistency, as stationary phase variations can alter impurity retention .
Advanced Research Question
Employ orthogonal techniques:
- NMR : Compare ¹H/¹³C spectra to confirm structural consistency.
- HRMS : Resolve isobaric impurities (e.g., C18H18FN3O2S vs. C17H18FN3O2S) with mass accuracy < 2 ppm .
- 2D-LC : Use heart-cutting to isolate co-eluting impurities for individual quantification .
Q. What methodologies are suitable for structural elucidation of unknown impurities in vonoprazan formulations?
Advanced Research Question
Combine synthetic chemistry and spectroscopy:
- Synthesis : Replicate impurity formation using controlled reactions (e.g., sulfonation of pyrrole intermediates).
- MS/MS : Identify diagnostic fragments (e.g., m/z 205.06 for M1’s carboxylic acid moiety) .
- NMR/IR : Assign functional groups (e.g., 2-fluorophenyl protons at δ 7.2–7.8 ppm; sulfonyl stretching at 1150–1350 cm⁻¹) .
Q. How do pharmacokinetic studies account for interactions between this compound and active metabolites?
Advanced Research Question
In rats, co-administer Impurity 1 with vonoprazan (10 mg·kg⁻¹) and quantify plasma levels via UPLC-MS/MS. Monitor AUC(0-t) and t1/2 to assess competitive metabolism. For example, vonoprazan’s t1/2 (2.97 h) vs. M1 (2.13 h) suggests CYP3A4-mediated oxidation differences .
Q. What stress testing protocols are critical for evaluating Impurity 1’s robustness in formulations?
Basic Research Question
Perform thermal stress (40–60°C for 1–4 weeks) and photostability testing (ICH Q1B). Use HPLC to quantify degradation products, ensuring < 0.15% impurity thresholds per regulatory guidelines .
Advanced Research Question
Apply QbD principles:
- DoE : Vary temperature, humidity, and light intensity to model worst-case stability scenarios.
- Kinetic Modeling : Calculate activation energy (Ea) for degradation using Arrhenius plots .
Q. How do HPLC and UPLC-MS/MS compare for impurity profiling in vonoprazan?
Basic Research Question
HPLC offers cost-effective separation (e.g., 20 µL injection, 1.0 mL·min⁻¹ flow rate) but lower resolution for co-eluting impurities. UPLC-MS/MS provides 3× faster analysis (1.07 min retention time) and 10× lower LOQ (0.04 µg·mL⁻¹) .
Q. What synthetic pathways are implicated in Impurity 1 formation during vonoprazan synthesis?
Advanced Research Question
Impurities often arise from:
- Incomplete Sulfonation : Residual pyridin-3-ylsulfonyl intermediates.
- Dimethylamine Byproducts : Alkylation side reactions during final amine functionalization .
Synthesize and characterize these intermediates (e.g., CAS 312307-38-3) to confirm pathways .
Q. How should researchers validate impurity quantification methods to meet regulatory standards?
Basic Research Question
Validate per ICH Q2(R1):
- Linearity : 5-point calibration (r² > 0.999).
- Precision : Intraday/interday RSD < 2.0%.
- Accuracy : Spike recovery 95–105% .
Advanced Research Question
Include matrix effect studies (98–104% recovery in plasma) and cross-validate with incurred sample reanalysis (ISR) to ensure reproducibility .
Q. What regulatory criteria govern impurity control strategies for vonoprazan APIs?
Advanced Research Question
Per FDA/EMA guidelines:
- Identification Threshold : ≥0.10% impurities require structural confirmation.
- Qualification : Genotoxicity studies for impurities > 1.0 µg/day exposure.
- Method Sensitivity : LOD ≤ 0.05% of API concentration .
Properties
IUPAC Name |
N-methyl-1-(5-phenyl-1-pyridin-3-ylsulfonylpyrrol-3-yl)methanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O2S/c1-18-11-14-10-17(15-6-3-2-4-7-15)20(13-14)23(21,22)16-8-5-9-19-12-16/h2-10,12-13,18H,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJHAQNMEDLAMGO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CN(C(=C1)C2=CC=CC=C2)S(=O)(=O)C3=CN=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.